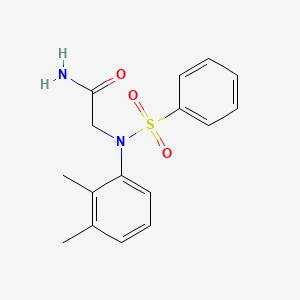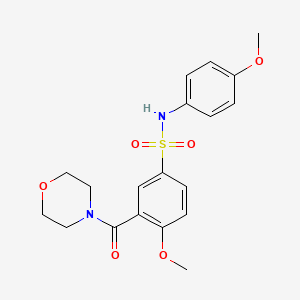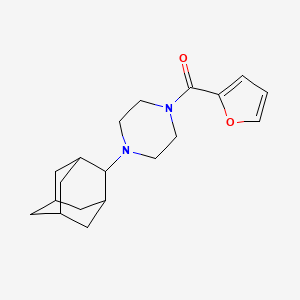![molecular formula C18H22N2O3S B5884209 N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B5884209.png)
N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide, also known as ISA, is a chemical compound that has been widely used in scientific research for its potential therapeutic properties. This compound belongs to the class of sulfonamide compounds and has been extensively studied for its anti-inflammatory and anti-cancer properties.
Mécanisme D'action
The exact mechanism of action of N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide is not fully understood. However, it is believed that this compound exerts its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has also been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in various in vitro and in vivo studies. This compound has also been shown to reduce the production of reactive oxygen species (ROS), which are known to play a role in the development of various diseases such as cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide in lab experiments is its high solubility in water, which makes it easier to work with. This compound is also relatively stable and can be stored for long periods of time without significant degradation. However, one of the limitations of using this compound is its low yield during the synthesis process, which can make it expensive to produce in large quantities.
Orientations Futures
There are several future directions for research on N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide. One area of interest is its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects. In addition, there is a need for more efficient and cost-effective methods for synthesizing this compound.
Méthodes De Synthèse
The synthesis of N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide involves the reaction of 4-aminoacetophenone with 4-isobutylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure this compound. The yield of the synthesis is typically around 50-60%.
Applications De Recherche Scientifique
N-(4-{[(4-isobutylphenyl)sulfonyl]amino}phenyl)acetamide has been extensively studied for its potential therapeutic properties. It has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo studies. This compound has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-[4-[[4-(2-methylpropyl)phenyl]sulfonylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-13(2)12-15-4-10-18(11-5-15)24(22,23)20-17-8-6-16(7-9-17)19-14(3)21/h4-11,13,20H,12H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWAWJXZLZMROQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B5884129.png)




![3-[(2,6-difluorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5884163.png)
![3-{4-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5884179.png)


![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(3-methylphenyl)methanesulfonamide](/img/structure/B5884201.png)

![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)

![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)